5-Chloro-2-(pyrrolidin-3-yloxy)pyridine
Overview
Description
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H11ClN2O. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position.
Preparation Methods
The synthesis of 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-chloropyridine-2-ol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to yield different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyridine derivatives and pyrrolidine.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The pyridine ring and the pyrrolidine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine can be compared with other similar compounds, such as:
5-Chloro-2-(morpholin-4-yloxy)pyridine: Similar structure but with a morpholine ring instead of pyrrolidine.
5-Chloro-2-(piperidin-1-yloxy)pyridine: Contains a piperidine ring instead of pyrrolidine.
2-(Pyrrolidin-3-yloxy)pyridine: Lacks the chlorine atom at the 5-position.
These compounds share structural similarities but differ in their chemical and biological properties, making this compound unique in its specific applications and effects .
Properties
IUPAC Name |
5-chloro-2-pyrrolidin-3-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKIURVSAVKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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